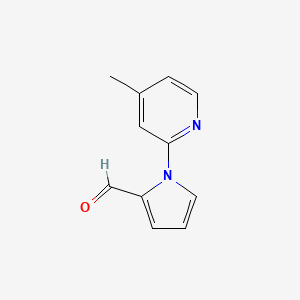

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

Description

Introduction to 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde

This compound (CAS: 383136-14-9) represents an important class of heterocyclic compounds that incorporates both pyrrole and pyridine ring systems. The compound is distinguished by its specific substitution pattern, featuring a carbaldehyde group at the 2-position of the pyrrole ring and a 4-methylpyridin-2-yl group attached to the nitrogen atom of the pyrrole. This structural arrangement creates a molecule with distinctive reactivity profiles and physical properties.

The compound exists as a stable entity under standard conditions but may undergo reactions typical of aldehydes, such as oxidation or condensation, due to the presence of the reactive carbaldehyde functional group. Its structure makes it particularly valuable in organic synthesis, where it can serve as a building block for more complex molecular architectures. The integration of two different nitrogen-containing heterocycles in a single molecule provides multiple reaction sites and enables diverse synthetic transformations.

Nomenclature and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name this compound precisely describes the structural components and their connectivity. This nomenclature indicates a pyrrole ring with a carbaldehyde group at position 2 and a 4-methylpyridin-2-yl substituent attached to the nitrogen atom (position 1) of the pyrrole ring.

The compound is characterized by the following identification parameters:

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 383136-14-9 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| SMILES | O=Cc1cccn1c1nccc(c1)C |

| InChI | InChI=1S/C11H10N2O/c1-9-4-5-12-11(7-9)13-6-2-3-10(13)8-14/h2-8H,1H3 |

| InChIKey | WGNIPPLJCMCISL-UHFFFAOYSA-N |

The structure contains 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom, which is consistent with its molecular formula C₁₁H₁₀N₂O. The compound is often available commercially at purities of 95% or greater, making it suitable for research applications and synthetic chemistry endeavors.

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound is characterized by the spatial arrangement of its two heterocyclic rings and the carbaldehyde functional group. Both the pyrrole and pyridine rings are planar aromatic systems with distinct geometric parameters.

The pyrrole ring forms a five-membered heterocycle with one nitrogen atom. Based on general pyrrole structures, this ring typically exhibits bond angles of approximately 108-109°, which is less than the ideal 120° for sp² hybridized atoms. This creates a slight deviation from perfect sp² hybridization to produce optimum orbital overlap.

The pyridine component forms a six-membered heterocyclic ring with one nitrogen atom. The pyridine ring is described as a C₅N hexagon with slight variations in the C-C and C-N distances as well as the bond angles. The nitrogen atom in the pyridine ring is involved in the π-bonding aromatic system using its unhybridized p orbital, while its lone pair resides in an sp² orbital that projects outward from the ring in the same plane as the σ bonds.

The connection between the pyrrole and pyridine rings through the nitrogen atom of the pyrrole can give rise to conformational isomerism. The preferred conformation is likely to involve a dihedral angle between the two ring planes that balances electronic conjugation with steric repulsion. Studies on similar compounds suggest that there is often a small degree of twist between the rings rather than perfect coplanarity.

The carbaldehyde group at the 2-position of the pyrrole ring typically adopts a syn-conformation with respect to the ring, as observed in similar structures. Research on substituted pyrroles indicates that "the shortening of the N—C5 bond and the corresponding increases in the lengths of the N—C2 and C4—C5 bonds confirm the importance of the contribution that the polar structures make to the resonance hybrid". This suggests that resonance effects significantly influence the geometry and electronic distribution within the molecule.

Comparative Analysis with Related Pyrrole-2-carbaldehyde Derivatives

Several structurally related pyrrole-2-carbaldehyde derivatives provide valuable context for understanding the unique characteristics of this compound. The following table presents a comparative analysis of key structural and physical properties:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 383136-14-9 | C₁₁H₁₀N₂O | 186.21 |

| 1-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | 383136-44-5 | C₁₀H₈N₂O | 172.18 |

| 1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | 383136-11-6 | C₁₁H₁₀N₂O | 186.21 |

| 1-(5-Methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde | 142044-90-4 | C₁₁H₁₀N₂O | 186.21 |

| 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | 30186-38-0 | C₁₂H₁₁NO | 185.23 |

The primary structural differences among these compounds lie in the position of the methyl substituent on the pyridine ring or the replacement of the pyridine ring with a phenyl ring. These variations, though subtle, can significantly alter the electronic properties and reactivity patterns of the molecules.

When comparing this compound with its unmethylated analog, 1-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS: 383136-44-5), the presence of the methyl group in the 4-position of the pyridine ring introduces an electron-donating effect. This modification influences the electron density distribution throughout the molecule, potentially affecting its reactivity in various chemical transformations. The methyl group also increases the lipophilicity of the compound, which can impact its solubility characteristics and interaction with biological systems.

The positional isomers—1-(3-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde and 1-(5-Methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde—provide insight into how the position of the methyl group on the pyridine ring affects molecular properties. While these compounds share the same molecular formula and weight as the 4-methyl derivative, the different positions of the methyl group create distinct electronic environments. The 3-methyl derivative, for instance, may experience different steric effects due to the proximity of the methyl group to the point of attachment with the pyrrole ring. The 5-methyl derivative would have the methyl group furthest from the connection point, potentially resulting in different conformational preferences.

The comparison with 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 30186-38-0) highlights the effect of replacing the pyridine ring with a phenyl ring. This structural change fundamentally alters the electronic character of the molecule, as pyridine is more electron-deficient than benzene due to the electronegative nitrogen atom. Consequently, the pyridine-containing compounds generally exhibit different reactivity patterns, particularly in nucleophilic and electrophilic reactions, compared to their phenyl counterparts.

The presence of the carbaldehyde group at the 2-position of the pyrrole ring is a common feature across all these derivatives. This functional group serves as a reactive handle for further chemical modifications, including condensation reactions, reductions, and oxidations. The reactivity of the carbaldehyde may be modulated by the electronic effects transmitted through the pyrrole ring from the different N-substituents.

Understanding these structural relationships is essential for predicting the chemical behavior of this compound and for designing synthetic strategies that exploit its unique reactivity profile. The subtle differences in structure among these related compounds can lead to significant variations in their physical properties, chemical reactivity, and potential applications in organic synthesis and materials science.

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-4-5-12-11(7-9)13-6-2-3-10(13)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNIPPLJCMCISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390031 | |

| Record name | 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-14-9 | |

| Record name | 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Condensation of 4-Methylpyridine with Pyrrole-2-carbaldehyde

One common synthetic approach involves the reaction between 4-methylpyridine and pyrrole-2-carbaldehyde. This method typically requires:

- A catalyst to facilitate the coupling reaction.

- Controlled reaction conditions, often under microwave irradiation, to accelerate the reaction and improve yield.

- The reaction leads to the formation of the 1-(4-methylpyridin-2-yl) substitution on the pyrrole ring while retaining the aldehyde functionality.

This method leverages the nucleophilic character of the pyrrole nitrogen and the electrophilic aldehyde carbon to form the desired product.

Electrophilic Aromatic Substitution on Pyrrole-2-carbaldehyde

Pyrrole rings are electron-rich and undergo electrophilic aromatic substitution (EAS) reactions readily. The aldehyde group at the 2-position influences substitution patterns, favoring substitution at the 1-position. The preparation involves:

- Starting from pyrrole-2-carbaldehyde, electrophilic substitution is performed using 4-methylpyridine derivatives or suitable alkylating agents.

- Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to activate the electrophile.

- The reaction conditions are optimized to achieve selective substitution at the nitrogen atom of the pyrrole ring.

This method is supported by the known reactivity of pyrrole rings and the directing effects of the aldehyde substituent.

Vilsmeier–Haack Formylation Followed by Alkylation

An alternative synthetic route involves:

- First, performing Vilsmeier–Haack formylation on a pyrrole derivative to introduce the aldehyde group at the 2-position.

- Subsequently, reacting the 2-formylpyrrole intermediate with 4-methylpyridine or an alkylating agent in the presence of a catalyst to achieve substitution at the 1-position.

This two-step approach allows for better control over the functionalization and can improve overall yield and purity. The Vilsmeier reagent (formed from DMF and oxalyl chloride) is used to introduce the aldehyde group selectively.

Alkylation Using Alkyl Halides and Catalysts

Selective alkylation at the pyrrole nitrogen can be achieved by:

- Reacting pyrrole-2-carbaldehyde with 4-methylpyridine derivatives bearing suitable leaving groups (e.g., halides).

- Employing catalysts such as aluminum chloride to promote the alkylation.

- Controlling stoichiometry and reaction time to minimize side reactions and over-alkylation.

This method is analogous to the synthesis of other 4-substituted pyrrole-2-carbaldehydes and allows for the introduction of various alkyl groups at the pyrrole nitrogen.

Microwave-Assisted Synthesis

Microwave irradiation is used to enhance reaction rates and yields by:

- Providing rapid and uniform heating.

- Reducing reaction times from hours to minutes.

- Improving selectivity and minimizing by-products.

Microwave-assisted methods have been reported for the condensation of 4-methylpyridine with pyrrole-2-carbaldehyde, showing improved efficiency compared to conventional heating.

Reaction Mechanism Insights

| Step | Description | Key Points |

|---|---|---|

| 1 | Electrophilic aromatic substitution on pyrrole nitrogen | Pyrrole nitrogen acts as nucleophile; substitution occurs at N-1 position |

| 2 | Aldehyde group introduction via Vilsmeier–Haack formylation | DMF and oxalyl chloride generate Vilsmeier reagent; selective formylation at 2-position |

| 3 | Alkylation of pyrrole nitrogen with 4-methylpyridine derivatives | Lewis acid catalysts activate alkylating agents; selective N-alkylation |

| 4 | Microwave irradiation to enhance reaction kinetics | Accelerates reaction; improves yield and selectivity |

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct condensation | 4-methylpyridine + pyrrole-2-carbaldehyde | Catalyst (unspecified), microwave irradiation | Microwave or conventional heating | Simple, efficient, good yield | Requires catalyst optimization |

| Electrophilic aromatic substitution | Pyrrole-2-carbaldehyde + 4-methylpyridine or alkylating agent | Lewis acids (e.g., AlCl3) | Room temperature to reflux | Selective substitution | Possible side reactions |

| Vilsmeier–Haack formylation + alkylation | Pyrrole + Vilsmeier reagent, then alkylating agent | DMF, oxalyl chloride, Lewis acid | Controlled temperature, inert atmosphere | High selectivity, modular | Multi-step, longer synthesis time |

| Alkylation with alkyl halides | Pyrrole-2-carbaldehyde + 4-methylpyridine halide | Lewis acid catalysts | Room temperature | Versatile, adaptable | Requires halide derivatives |

| Microwave-assisted synthesis | Same as direct condensation | Microwave reactor | Short reaction time | Faster, higher yield | Requires specialized equipment |

Research Findings and Analytical Characterization

- NMR Spectroscopy confirms the presence of aldehyde proton signals (~9-10 ppm) and aromatic protons from both pyrrole and pyridine rings, validating the substitution pattern.

- Mass Spectrometry shows a molecular ion peak at m/z 186.21, consistent with the molecular weight of 186.21 g/mol.

- The compound exhibits moderate stability under ambient conditions but requires protection of the aldehyde group for long-term storage.

- Catalytic systems and reaction conditions have been optimized to minimize by-products and improve selectivity towards the desired 1-(4-methylpyridin-2-yl) substitution.

Chemical Reactions Analysis

Reaction Mechanisms

A. Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution due to its electron-rich nature. Substitution occurs at the 2- and 5-positions of the pyrrole ring, influenced by the electron-withdrawing aldehyde group.

B. Oxidative Aromatization

The IBX-mediated oxidation of dihydropyrrole intermediates introduces aromaticity, stabilizing the pyrrole ring .

C. Imine Chemistry

The aldehyde group participates in imine formation with primary amines, enabling further functionalization (e.g., in cross-coupling reactions) .

Analytical Characterization

A. Spectroscopic Data

-

NMR : Proton and carbon shifts confirm the aldehyde group and aromatic protons .

-

Mass Spectrometry : Molecular ion peak at m/z 186.21 (Molecular Weight: 186.21 g/mol) .

B. Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but requires protection of the aldehyde group during prolonged storage .

Research Highlights

Scientific Research Applications

Drug Development

This compound serves as a crucial building block in synthesizing bioactive molecules and potential drug candidates. Its ability to interact with biological targets makes it valuable in developing pharmaceuticals.

Case Study: Anticancer Agents

Recent studies have highlighted derivatives of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde as promising candidates for anticancer therapies. For instance, modifications to the aldehyde group have shown enhanced inhibitory effects on cancer cell proliferation in vitro, indicating its potential in targeted cancer treatments .

Novel Material Development

In materials science, this compound is explored for developing novel materials with unique electronic and optical properties. Its heterocyclic structure contributes to its conductivity and light absorption capabilities.

Case Study: Organic Photovoltaics

Research has demonstrated that incorporating this compound into organic photovoltaic devices enhances their efficiency due to improved charge transport properties. The material's ability to form stable films makes it suitable for applications in flexible electronics .

Biochemical Probes

In biological studies, this compound is utilized as a probe for enzyme mechanisms and biological assays. Its structural features allow it to interact selectively with various biomolecules.

Case Study: Enzyme Mechanism Studies

Studies have employed this compound in examining enzyme kinetics and mechanisms. For example, it has been used to investigate the catalytic activity of certain enzymes involved in metabolic processes, providing insights into their function and regulation .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Potential anticancer agents; enzyme inhibitors |

| Materials Science | Development of novel materials | Enhanced efficiency in organic photovoltaics |

| Biological Studies | Probes for enzyme mechanisms | Insights into enzyme kinetics and metabolic regulation |

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity. The pyridine and pyrrole rings may also participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents attached to the pyrrole-2-carbaldehyde core, leading to variations in molecular weight, solubility, and reactivity:

Key Observations :

- Electron-withdrawing groups (e.g., bromine in ) increase molecular weight and may reduce reactivity compared to electron-donating groups (e.g., methylpyridinyl in the target compound).

- Polar substituents (e.g., morpholinoethyl in ) improve solubility in polar solvents but may introduce safety concerns (e.g., irritation).

Biological Activity

Overview

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring both a pyrrole and a pyridine ring, with notable functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets.

The compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 383136-14-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. Additionally, the compound may participate in π-π interactions with aromatic residues in target proteins, enhancing its binding affinity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. This compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 0.0039 to 0.025 mg/mL .

Antioxidant Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant activity. In cellular models, these compounds have been shown to protect against oxidative stress by reducing reactive oxygen species (ROS) levels and lipid peroxidation . This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Anti-Tuberculosis Activity

A structure-activity relationship (SAR) study on pyrrole derivatives indicated that modifications to the pyrrole ring could enhance anti-tuberculosis (TB) activity. Compounds similar to this compound demonstrated potent activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values lower than 0.016 μg/mL, comparable to first-line anti-TB drugs .

Study on Neuroprotective Effects

In a study examining neuroprotective effects against 6-hydroxydopamine-induced toxicity in cellular models, compounds related to this class exhibited inhibition of apoptosis and lipid peroxidation. The results indicated that these compounds could modulate pathways involved in neuroprotection, suggesting their potential use in treating neurodegenerative conditions like Parkinson's disease .

Antimalarial Potential

The compound's structural analogs were evaluated for antimalarial activity targeting dihydroorotate dehydrogenase (DHODH). These studies revealed that certain derivatives displayed potent blood and liver stage anti-schizontic activities against Plasmodium falciparum, indicating their potential as new therapeutic agents for malaria prophylaxis .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.